molecular formula C7H5ClN2O2 B1469663 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one CAS No. 1378678-80-8

5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one

Cat. No.: B1469663
CAS No.: 1378678-80-8
M. Wt: 184.58 g/mol
InChI Key: SGYAMIWWYFABGD-UHFFFAOYSA-N
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Description

5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a fused pyridine and oxazine ring system

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound’s interaction with FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . Additionally, this compound can alter gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as FGFRs, inhibiting their activity . This binding prevents the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism . This inhibition can lead to changes in metabolite levels, which can impact cellular function and viability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance the compound’s efficacy by ensuring it reaches its intended targets within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization to yield the oxazinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: Formation of additional ring structures through cyclization.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-chloro-4H-pyrido[4,3-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-7-6-4(1-2-9-7)12-3-5(11)10-6/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYAMIWWYFABGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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